4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene
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Overview
Description
4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene is an organic compound characterized by the presence of a phenylacetylene core substituted with a tosylated triethylene glycol chain
Preparation Methods
The synthesis of 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenylacetylene core.
Tosylation: The triethylene glycol chain is tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The tosylated triethylene glycol chain is then coupled to the phenylacetylene core using a palladium-catalyzed Sonogashira coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The phenylacetylene core can undergo oxidation to form corresponding epoxides or ketones.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst).
Scientific Research Applications
4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used to study the interactions of tosylated compounds with biological molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenylacetylene core can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar compounds to 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]
Properties
IUPAC Name |
2-[2-[2-(4-ethynylphenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6S/c1-3-19-6-8-20(9-7-19)26-16-14-24-12-13-25-15-17-27-28(22,23)21-10-4-18(2)5-11-21/h1,4-11H,12-17H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIBROGUGOWTDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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